Fulvoplumierin

Description

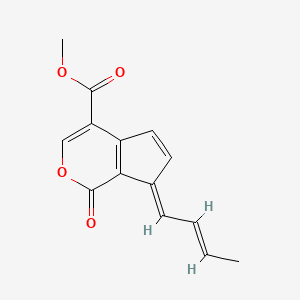

Structure

3D Structure

Properties

CAS No. |

20867-01-0 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

methyl (7E)-7-[(E)-but-2-enylidene]-1-oxocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C14H12O4/c1-3-4-5-9-6-7-10-11(13(15)17-2)8-18-14(16)12(9)10/h3-8H,1-2H3/b4-3+,9-5+ |

InChI Key |

RFUJEBHESHKXKW-PRKJJMSOSA-N |

Isomeric SMILES |

C/C=C/C=C/1\C=CC2=C1C(=O)OC=C2C(=O)OC |

Canonical SMILES |

CC=CC=C1C=CC2=C1C(=O)OC=C2C(=O)OC |

Other CAS No. |

20867-01-0 |

Synonyms |

fulvoplumierin |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Fulvoplumierin: A Technical Guide for Researchers

An in-depth exploration of the botanical sources, isolation methodologies, and potential biological activities of the iridoid Fulvoplumierin.

Executive Summary

This compound is a naturally occurring iridoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and insights into its potential biological activities through the examination of related compounds. The primary botanical sources identified are species of the genera Plumeria and Himatanthus. While specific quantitative data on this compound yields remain limited in publicly available literature, this guide synthesizes existing knowledge to provide a foundational resource for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified and isolated from various parts of several plant species belonging to the Apocynaceae family. The primary genera known to produce this compound are Plumeria and Himatanthus.

Plumeria Species

Commonly known as Frangipani, the Plumeria genus is a significant source of this compound. Various parts of these plants have been reported to contain this iridoid.

-

Plumeria rubra : This species is the most frequently cited source of this compound. The compound has been identified in the bark, roots, leaves, and flowers.[1][2][3][4] The bark, in particular, has been a subject of phytochemical investigations for its iridoid content.[2]

-

Plumeria acuminata (often considered a variety of P. rubra): The roots of this plant have also been reported to yield this compound.

Himatanthus Species

-

Himatanthus sucuuba : The bark of this South American plant is a confirmed source of this compound.[5] The latex of this plant is also used in traditional medicine and contains a variety of iridoids.

The following table summarizes the known natural sources of this compound and the specific plant parts from which it has been reported.

| Genus | Species | Common Name | Reported Plant Part(s) Containing this compound |

| Plumeria | rubra | Frangipani, Temple Tree | Bark, Roots, Leaves, Flowers |

| Plumeria | acuminata | Frangipani | Roots |

| Himatanthus | sucuuba | Bellaco Caspi | Bark |

Quantitative Analysis of Iridoids from Natural Sources

| Compound | Plant Part | Concentration (% w/w) |

| 15-Demethylplumieride | Bark | 0.12 |

| Plumieride | Bark | 0.25 |

| Isoplumieride | Bark | 0.08 |

| 15-Demethylplumieride | Latex | 0.09 |

| Plumieride | Latex | 0.18 |

| Isoplumieride | Latex | 0.06 |

Data from a study on the quantitative determination of iridoids in Himatanthus sucuuba by HPLC. It is important to note that this compound was not quantified in this particular study.

Experimental Protocols: Extraction and Isolation

A definitive, standardized protocol for the extraction and isolation of this compound is not universally established and may require optimization based on the specific plant material and desired purity. However, based on methodologies described in the literature for iridoids from Plumeria and Himatanthus species, a general workflow can be outlined.

General Extraction and Fractionation

-

Preparation of Plant Material : The collected plant material (e.g., bark, roots) is air-dried and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction using a non-polar solvent. The literature frequently cites the use of n-hexane for the initial extraction of this compound from the bark of Himatanthus sucuuba.[5] Other solvents such as methanol (B129727) have also been used for the extraction of iridoids from Plumeria species. The extraction is typically performed using a Soxhlet apparatus or by maceration.

-

Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Bioactivity-guided fractionation is a common approach to target fractions with desired biological activity.

Chromatographic Purification

-

Column Chromatography : The fraction containing this compound is subjected to column chromatography for further purification.

-

Stationary Phase : Silica gel is commonly used as the adsorbent.

-

Mobile Phase : A gradient elution system with a mixture of non-polar and polar solvents is employed. The specific solvent system requires optimization but may include combinations of hexane, ethyl acetate, chloroform, and methanol.

-

-

High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, preparative or semi-preparative HPLC is often utilized.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of water (often with a small percentage of an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol is a common mobile phase for the separation of iridoids.

-

Detection : A UV detector is used for monitoring the elution of compounds.

-

Identification and Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): For detailed structural elucidation.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Potential Signaling Pathway Involvement: Insights from a Related Iridoid

Direct studies elucidating the specific cellular signaling pathways modulated by this compound are currently scarce. However, significant research has been conducted on a structurally related iridoid, plumericin (B1242706) , which is also isolated from Himatanthus sucuuba. Plumericin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

The NF-κB pathway is a crucial regulator of the inflammatory response, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including chronic inflammatory conditions and cancer. Plumericin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which is an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα degradation prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

Given the structural similarity between this compound and plumericin, it is plausible that this compound may exert its biological effects through a similar mechanism of action. Further investigation into the effects of this compound on the NF-κB pathway is a promising area for future research.

The following diagram illustrates the inhibition of the NF-κB signaling pathway by plumericin, a mechanism that may be relevant to this compound.

Conclusion and Future Directions

This compound is a promising natural product primarily sourced from Plumeria and Himatanthus species. While its presence in these botanicals is well-established, there is a clear need for further research to quantify its concentration in different plant parts and to develop optimized and standardized protocols for its extraction and isolation. The demonstrated inhibition of the NF-κB signaling pathway by the closely related compound plumericin provides a strong rationale for investigating similar mechanisms of action for this compound. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing iridoid and advancing its development as a potential pharmaceutical agent.

References

The Biosynthesis of Fulvoplumierin in Plumeria: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of Fulvoplumierin biosynthesis in Plumeria species. Given the therapeutic potential of this compound and related iridoids, a thorough understanding of its biosynthetic origin is crucial for metabolic engineering and drug development efforts. This document synthesizes available literature to present a proposed biosynthetic pathway, detailed experimental protocols for its investigation, and a summary of quantitative data.

Introduction to this compound and its Significance

This compound is a naturally occurring iridoid compound that has been isolated from various species of the genus Plumeria, commonly known as frangipani.[1][2] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and exhibit a wide range of biological activities. This compound, in particular, has demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties, making it a compound of interest for pharmaceutical research.[3][4] The biosynthesis of such complex natural products involves a series of enzymatic reactions, the elucidation of which is essential for sustainable production through synthetic biology approaches.

Proposed Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound in Plumeria has not been fully elucidated and experimentally validated, a scientifically plausible pathway can be proposed based on the well-established iridoid biosynthesis pathway and the chemical structure of this compound. The pathway is believed to originate from the general terpenoid pathway, leading to the formation of the iridoid scaffold, which is then subjected to a series of modifications.

The early stages of iridoid biosynthesis are initiated from geranyl diphosphate (B83284) (GPP), a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions involving geraniol (B1671447) synthase (GES), geraniol-10-hydroxylase (G10H), and iridoid synthase (ISY) leads to the formation of the core iridoid structure, nepetalactol. Subsequent modifications, including oxidation, glycosylation, and methylation, give rise to a variety of iridoid compounds.

Plumieride (B147324), another prominent iridoid found in Plumeria, is a likely precursor to this compound. The proposed late-stage pathway from plumieride to this compound likely involves a series of oxidation and dehydration reactions, potentially catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases.

Caption: Proposed biosynthetic pathway of this compound in Plumeria.

Quantitative Data on Iridoids in Plumeria

Quantitative data on the concentration of this compound and related iridoids in Plumeria species is limited and can vary significantly based on the plant's age, tissue type, and environmental conditions. The following table summarizes available data from literature.

| Compound | Plant Species | Tissue | Concentration | Method of Analysis | Reference |

| This compound | Plumeria rubra | Bark | Present (Cytotoxic fraction) | Bioactivity-directed fractionation | [3] |

| Plumieride | Plumeria rubra | Bark | Inactive constituent | Bioactivity-directed fractionation | |

| Iridoids (Total) | Plumeria rubra 'Tonda Palermitana' | Leaves | 28% of total phytochemicals | LC-DAD-ESI-MS | |

| Iridoids (Total) | Plumeria rubra 'Tonda Palermitana' | Flowers | 28% of total phytochemicals | LC-DAD-ESI-MS |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of phytochemical analysis, transcriptomics, and biochemical assays. The following sections provide detailed, generalized protocols for these key experimental procedures.

Protocol for Extraction and Quantification of Iridoids from Plumeria

This protocol outlines a general procedure for the extraction and quantification of iridoids, including this compound, from Plumeria tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Sample Preparation: 1.1. Harvest fresh plant material (e.g., leaves, bark, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity. 1.2. Lyophilize the frozen tissue for 48-72 hours until completely dry. 1.3. Grind the dried tissue to a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction: 2.1. Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube. 2.2. Add 1.5 mL of 80% methanol (B129727) (MeOH) to the tube. 2.3. Vortex vigorously for 1 minute to ensure thorough mixing. 2.4. Sonicate the mixture in a sonication bath for 30 minutes at room temperature. 2.5. Centrifuge the sample at 13,000 rpm for 15 minutes. 2.6. Carefully transfer the supernatant to a new 2 mL microcentrifuge tube. 2.7. Repeat the extraction process (steps 2.2-2.6) on the pellet with another 1.5 mL of 80% MeOH to ensure complete extraction. 2.8. Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

3. Sample Clean-up (Optional, for complex matrices): 3.1. Re-dissolve the dried extract in 500 µL of 10% MeOH. 3.2. Pass the solution through a 0.22 µm syringe filter to remove any particulate matter. 3.3. For further purification, solid-phase extraction (SPE) using a C18 cartridge can be employed.

4. HPLC-MS Analysis: 4.1. Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source. 4.2. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). 4.3. Mobile Phase:

- A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid 4.4. Gradient Elution: A typical gradient would be:

- 0-2 min: 5% B

- 2-15 min: 5% to 95% B (linear gradient)

- 15-18 min: Hold at 95% B

- 18-18.1 min: 95% to 5% B (linear gradient)

- 18.1-22 min: Hold at 5% B (equilibration) 4.5. Flow Rate: 0.3 mL/min. 4.6. Injection Volume: 5 µL. 4.7. MS Parameters (ESI in negative mode):

- Capillary Voltage: 3.5 kV

- Drying Gas Temperature: 325 °C

- Drying Gas Flow: 8 L/min

- Nebulizer Pressure: 35 psi

- Fragmentor Voltage: 120 V

- Scan Range: m/z 100-1000 4.8. Quantification: Use an external standard curve with an authentic standard of this compound. For unknown iridoids, relative quantification can be performed based on peak areas.

Protocol for De Novo Transcriptome Assembly and Analysis

For non-model organisms like Plumeria, where a reference genome may not be available, de novo transcriptome assembly is a powerful tool to identify genes involved in specific metabolic pathways.

1. RNA Extraction and Quality Control: 1.1. Extract total RNA from the tissue of interest (e.g., tissues with high this compound content) using a plant-specific RNA extraction kit or a TRIzol-based method. 1.2. Treat the RNA with DNase I to remove any contaminating genomic DNA. 1.3. Assess the quantity and purity of the RNA using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0 and A260/230 ratio should be between 2.0-2.2). 1.4. Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 7 is recommended for library preparation.

2. Library Preparation and Sequencing: 2.1. Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves:

- Poly(A) mRNA selection using oligo(dT) magnetic beads.

- mRNA fragmentation.

- First-strand cDNA synthesis using reverse transcriptase and random primers.

- Second-strand cDNA synthesis.

- End repair, A-tailing, and adapter ligation.

- PCR amplification of the library. 2.2. Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR. 2.3. Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate paired-end reads (e.g., 2 x 150 bp).

3. De Novo Transcriptome Assembly: 3.1. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. 3.2. Read Trimming and Filtering: Use tools like Trimmomatic or Cutadapt to remove adapter sequences, low-quality bases, and short reads. 3.3. Assembly: Assemble the high-quality, trimmed reads into transcripts using a de novo assembler such as Trinity, SOAPdenovo-Trans, or SPAdes.

- Example Trinity command: Trinity --seqType fq --left reads_1.fq --right reads_2.fq --CPU 8 --max_memory 50G

4. Transcriptome Annotation and Analysis: 4.1. Functional Annotation: Annotate the assembled transcripts by searching against public databases such as:

- NCBI non-redundant (nr) protein database using BLASTx.

- Swiss-Prot database for high-quality protein annotations.

- Gene Ontology (GO) database for functional categorization.

- Kyoto Encyclopedia of Genes and Genomes (KEGG) for pathway analysis. 4.2. Identification of Candidate Genes: Search the annotated transcriptome for genes homologous to known enzymes in the iridoid biosynthesis pathway (e.g., GES, G10H, ISY, CYP450s, dehydrogenases). 4.3. Differential Gene Expression Analysis (if comparing different conditions):

- Map the reads from each condition back to the assembled transcriptome using tools like Bowtie2 or BWA.

- Quantify transcript abundance using tools like RSEM or Kallisto.

- Identify differentially expressed genes using packages like DESeq2 or edgeR in R.

Visualizations of Workflows and Pathways

Logical Workflow for Transcriptome Analysis

Caption: Generalized workflow for de novo transcriptome analysis in Plumeria.

Conclusion and Future Directions

The biosynthesis of this compound in Plumeria represents a fascinating area of natural product chemistry and plant biochemistry. While the complete pathway remains to be fully elucidated, the proposed pathway and the experimental protocols outlined in this guide provide a solid foundation for future research. Transcriptome analysis of different Plumeria tissues and species, combined with targeted biochemical assays of candidate enzymes, will be instrumental in validating the proposed pathway. The identification and characterization of the specific enzymes involved in the late-stage modifications of the iridoid scaffold will be particularly crucial. A complete understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable iridoids through metabolic engineering in microbial or plant chassis.

References

- 1. Plumeria rubra L.- A review on its ethnopharmacological, morphological, phytochemical, pharmacological and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Fulvoplumierin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvoplumierin, an iridoid natural product isolated from plants of the Plumeria genus, has demonstrated a range of significant biological activities. This document provides an in-depth technical overview of the existing scientific data on this compound, with a focus on its cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and experimental workflows are visualized. All quantitative data from the cited studies are summarized for comparative analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a structurally unique iridoid that has been identified as one of the active constituents in various species of the Plumeria plant, commonly known as Frangipani.[1][2][3][4][5] Traditionally, extracts from Plumeria have been used in folk medicine to treat a variety of ailments, including inflammation, infections, and tumors. Modern phytochemical and pharmacological studies have begun to validate these traditional uses, with this compound emerging as a compound of significant interest due to its potent biological effects. This guide synthesizes the current knowledge on this compound's activities to facilitate further research and development.

Quantitative Data on Biological Activities

The following table summarizes the quantitative data on the biological activities of this compound as reported in the scientific literature.

| Biological Activity | Target/Cell Line | Measurement | Value | Reference |

| Antiviral | HIV-1 Reverse Transcriptase | IC50 | 45 µg/mL | |

| Cytotoxicity | Murine Lymphocytic Leukemia (P-388) | - | Active | |

| Human Breast Cancer (MCF-7) | IC50 | 75.8 µg/mL (crude extract) | ||

| Human Colon Carcinoma (HCT-116) | IC50 | 57.62 µg/mL (crude extract) | ||

| Human Lung Carcinoma (A-549) | IC50 | 41.72 µg/mL (crude extract) | ||

| Human Liver Cancer (HepG2) | CTC50 | 98.14 µg/mL (crude extract) | ||

| Human Liver Cancer (HepG2) | IC50 | 171 ± 8.3 µg/ml (crude extract) | ||

| Human Breast Cancer (T47D) | LC50 | 275.744 µg/mL (crude extract) | ||

| Anti-inflammatory | COX-2 Inhibition | IC50 | 4.2 µM (nanoparticles) | |

| Antimicrobial | Bacillus subtilis | MIC | Better than cloxacillin | |

| Enterococcus faecalis | MIC | Better than cloxacillin |

Note: Some data points are for crude extracts containing this compound, as studies on the isolated compound are limited.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound's biological activities. These protocols are synthesized from established methods and the available information in the cited studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Principle: The assay detects the peroxidase activity of COX-2, which converts a substrate into a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a commercial kit).

-

Inhibitor and Control Setup: In a 96-well opaque plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells. Add various concentrations of this compound to the sample wells. Include a vehicle control (e.g., DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. If the compound is active, it will inhibit microbial growth, creating a clear zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Enterococcus faecalis) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 50-100 µL) of a known concentration of this compound solution to each well. A solvent control and a standard antibiotic are also tested in separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a broth microdilution method is typically employed. Serial dilutions of this compound are prepared in a 96-well plate with broth and a standardized bacterial inoculum. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.

Principle: The assay quantifies the DNA synthesized by the HIV-1 RT enzyme using a template. The incorporation of labeled nucleotides or the use of a DNA-intercalating dye allows for the measurement of the newly synthesized DNA. A reduction in the signal in the presence of the test compound indicates inhibition of the RT enzyme.

Protocol:

-

Reagent Preparation: Prepare the reaction buffer, template/primer, dNTPs, and recombinant HIV-1 RT enzyme as per the instructions of a commercial assay kit.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, dNTPs, and various concentrations of this compound. Include a no-enzyme control, a vehicle control (e.g., DMSO), and a known RT inhibitor (e.g., Nevirapine) as a positive control.

-

Enzyme Addition: Add the HIV-1 RT enzyme to all wells except the no-enzyme control to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Detection: Stop the reaction and quantify the amount of synthesized DNA using the detection method specified by the kit (e.g., colorimetric, fluorometric, or radiometric).

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related iridoid, plumericin, provides valuable insights into its potential anti-inflammatory mechanism of action.

Proposed Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Plumericin has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism. The NF-κB pathway is a central regulator of inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the typical workflow for assessing the cytotoxic activity of this compound using the MTT assay.

Caption: Workflow diagram for the MTT cytotoxicity assay of this compound.

Conclusion

This compound exhibits a compelling profile of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects. The available quantitative data, particularly its inhibitory action on HIV-1 reverse transcriptase and COX-2, highlight its potential as a lead compound for drug development. Further research is warranted to elucidate the precise mechanisms of action for its various biological effects, especially the signaling pathways involved in its cytotoxic activity. Moreover, studies using the pure, isolated compound are needed to more accurately quantify its potency in various assays. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this promising natural product.

References

Fulvoplumierin: A Technical Guide to its Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvoplumierin, an iridoid natural product isolated from plants of the Plumeria genus, has been identified as a compound with notable antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as an antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this natural compound. This document synthesizes the available data on its spectrum of activity, delves into its potential mechanisms of action, and furnishes detailed experimental protocols for its evaluation. While this compound shows promise, it is important to note that research into its specific antimicrobial activities is still emerging, and much of the available data is on crude plant extracts or chemically related iridoids.

Introduction to this compound

This compound is a tetracyclic iridoid lactone that has been isolated from various species of the Plumeria genus, commonly known as frangipani. These plants have a history of use in traditional medicine for treating a variety of ailments, including infectious diseases.[1] The chemical structure of this compound is characterized by a fused ring system, which is common to many bioactive iridoids. Iridoids as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial effects. While related compounds like plumericin (B1242706) and plumieride (B147324) have been more extensively studied, this compound itself has been identified as a contributor to the antimicrobial efficacy of Plumeria extracts.[2][3]

Antimicrobial Spectrum of Activity

The antimicrobial activity of this compound has been reported against a range of pathogens, although comprehensive quantitative data for the purified compound remains limited in publicly available literature. Most studies have focused on the activity of crude extracts of Plumeria species, which contain a mixture of bioactive compounds, including this compound.

Antibacterial Activity

Extracts of Plumeria containing this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. One of the most significant findings is the reported activity of this compound against Mycobacterium tuberculosis.

Antifungal Activity

In addition to its antibacterial properties, this compound-containing extracts have also shown promise as antifungal agents. The related iridoid, plumericin, has demonstrated noteworthy activity against various Candida species and Cryptococcus neoformans.

Antiviral Activity

There are also reports suggesting that this compound may possess antiviral properties. An inhibitory activity against the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1) has been noted for extracts containing this compound.

Table 1: Summary of Reported Antimicrobial Activity for this compound and Related Compounds

| Compound/Extract | Microorganism | Activity Type | Quantitative Data (MIC/IC50) | Reference(s) |

| Plumeria extracts (containing this compound) | Staphylococcus aureus | Antibacterial | Not specified for this compound | |

| Plumeria extracts (containing this compound) | Escherichia coli | Antibacterial | Not specified for this compound | |

| Plumeria extracts (containing this compound) | Mycobacterium tuberculosis | Antitubercular | Not specified for this compound | |

| Plumericin | Candida albicans | Antifungal | MIC values reported | |

| Plumericin | Cryptococcus neoformans | Antifungal | MIC values reported | |

| Plumeria rubra extract (containing this compound) | HIV-1 Reverse Transcriptase | Antiviral | IC50 reported for extract |

Note: This table summarizes available data. Specific MIC values for purified this compound against a broad range of microbes are not extensively documented in the reviewed literature.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. However, based on the known mechanisms of other antimicrobial natural products and iridoids, several potential pathways can be hypothesized.

Potential Mechanisms of Action

-

Cell Wall and Membrane Disruption: Many natural antimicrobial compounds function by compromising the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: this compound may act by inhibiting essential microbial enzymes involved in key metabolic pathways, such as those for DNA replication, protein synthesis, or cell wall biosynthesis.

-

Quorum Sensing Inhibition: Interference with bacterial communication systems, known as quorum sensing, is another potential mechanism. By disrupting these signaling pathways, this compound could prevent the expression of virulence factors and biofilm formation.

Currently, there is a lack of specific studies on this compound's effect on microbial signaling pathways. The following diagram illustrates a generalized workflow for investigating the potential mechanism of action of an antimicrobial compound like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on established methods and can be adapted for testing natural products.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Solvent control (e.g., DMSO)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted this compound, the positive control, and the solvent control. The final volume in each well should be consistent.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Optionally, the optical density (OD) can be measured using a microplate reader to quantify growth.

Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

Materials:

-

96-well flat-bottom microtiter plates (sterile)

-

Bacterial culture

-

Appropriate growth medium

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Add the bacterial inoculum and various concentrations of this compound to the wells of a 96-well plate. Include a growth control without the compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., statically for 24-48 hours).

-

After incubation, gently remove the planktonic cells by washing the wells with PBS.

-

Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader.

-

The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

-

96-well cell culture plates (sterile)

-

Mammalian cell line (e.g., Vero, HepG2)

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

Future Directions and Conclusion

This compound represents a promising natural product with demonstrated antimicrobial potential. However, to advance its development as a therapeutic agent, further research is critically needed. Key areas for future investigation include:

-

Comprehensive Antimicrobial Profiling: Systematic screening of purified this compound against a broad panel of clinically relevant bacteria and fungi to determine its precise spectrum of activity and potency (MIC and MBC values).

-

Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways affected by this compound in microbial cells.

-

In Vivo Efficacy and Safety: Evaluation of the antimicrobial efficacy of this compound in animal models of infection and comprehensive toxicological studies to assess its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features required for antimicrobial activity and to potentially develop more potent and selective derivatives.

References

Fulvoplumierin: A Technical Overview of its Anti-inflammatory Properties and Therapeutic Potential

Executive Summary: Fulvoplumierin, an iridoid compound isolated from plants of the Plumeria and Himatanthus genera, is recognized as a constituent of traditional medicines used for inflammatory conditions. However, comprehensive scientific investigation into the specific anti-inflammatory activity of isolated this compound is currently limited. Available research demonstrates its capacity to significantly inhibit nitric oxide (NO) production in vitro, a key mediator in inflammatory processes. Due to the scarcity of detailed mechanistic and quantitative data for this compound, this guide incorporates data from the closely related and extensively studied iridoid, Plumericin (B1242706), which is found in the same plant sources. This information provides a potential, though unconfirmed, mechanistic framework for this compound's action, focusing on the inhibition of the NF-κB signaling pathway. This document summarizes the existing data for this compound and presents a detailed analysis of Plumericin as a proxy to fulfill the requirements for a technical guide for research and drug development professionals.

Introduction to this compound

This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse pharmacological activities. It is primarily isolated from the bark, latex, and roots of plant species belonging to the Apocynaceae family, such as Plumeria rubra and Himatanthus sucuuba[1]. These plants have a long history of use in traditional medicine across the Amazon and other tropical regions for treating a variety of ailments, including inflammation, rheumatism, and tumors[2][3]. While phytochemical analyses have consistently identified this compound as a key constituent, dedicated studies on its specific bioactivities are sparse compared to its structural analog, Plumericin.

Known Anti-inflammatory Activity of this compound

The most direct evidence of this compound's anti-inflammatory potential comes from an in vitro study on compounds isolated from the roots of Himatanthus sucuuba. This research highlighted its ability to modulate key inflammatory mediators.

Data Presentation: In Vitro Immunoregulatory Effects

Quantitative data for this compound is limited. The available findings are summarized below.

| Compound | Assay | Target | Result | Source |

| This compound | Nitric Oxide (NO) Inhibition Assay | NO Production | >80% inhibition | |

| This compound | Interferon-γ (IFN-γ) Inhibition Assay | IFN-γ Production | No significant inhibition |

Experimental Protocol: Macrophage Nitric Oxide (NO) Inhibition Assay

The following is a generalized protocol based on standard methodologies for assessing the inhibition of nitric oxide production in macrophages, the assay in which this compound has shown activity.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%). Cells are pre-incubated with the compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) is added to each well.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite (a stable metabolite of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Potential Mechanism of Action: Insights from Plumericin

Given the limited mechanistic data for this compound, this section details the well-documented anti-inflammatory mechanism of Plumericin, a closely related iridoid. These findings provide a strong hypothetical framework for this compound's mode of action. Plumericin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade in the inflammatory response[4][5][6].

Data Presentation: Anti-inflammatory Activity of Plumericin

The following tables summarize the quantitative in vitro and in vivo data for Plumericin.

Table 3.1: In Vitro Activity of Plumericin

| Assay | Cell Line | Stimulus | Target/Endpoint | IC₅₀ / Effect | Source |

| NF-κB Luciferase Reporter | HEK293 | TNF-α | NF-κB Transactivation | ~1.0 µM | [6] |

| Adhesion Molecule Expression | HUVECtert | TNF-α | VCAM-1 Expression | Significant inhibition at 1-5 µM | [5] |

| Adhesion Molecule Expression | HUVECtert | TNF-α | ICAM-1 Expression | Significant inhibition at 5 µM | [5] |

| Adhesion Molecule Expression | HUVECtert | TNF-α | E-selectin Expression | Significant inhibition at 5 µM | [5] |

Table 3.2: In Vivo Activity of Plumericin

| Animal Model | Inflammation Inducer | Treatment | Endpoint | Result | Source |

| Peritonitis Mouse Model | Thioglycollate | Plumericin (1 mg/kg, i.p.) | Neutrophil Recruitment | ~50% reduction in neutrophil count | [5][6] |

Visualizing the Mechanism and Workflow

The following diagrams illustrate the NF-κB signaling pathway, highlighting the point of inhibition by Plumericin, and a typical experimental workflow for screening anti-inflammatory compounds.

Caption: NF-κB signaling pathway inhibited by Plumericin.

References

- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and analgesic activities of the latex containing triterpenes from Himatanthus sucuuba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journaljabb.com [journaljabb.com]

- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Fulvoplumierin: A Technical Guide to its Discovery, Isolation, and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvoplumierin, a bright yellow iridoid lactone, has garnered significant attention in the scientific community for its diverse biological activities, including potent cytotoxic and antiviral properties. This technical guide provides an in-depth exploration of the discovery and history of this compound's isolation, offering detailed experimental protocols, quantitative data, and a historical perspective on this promising natural product.

Historical Context and Initial Discovery

The history of this compound is intrinsically linked to the study of natural products from plants of the Apocynaceae family, particularly from the genera Plumeria and Himatanthus. The genus Plumeria, named in honor of the 17th-century French botanist Charles Plumier, has a long history of use in traditional medicine. The first description of a Plumeria species dates back to 1522 in the Badianus Manuscript, which documented the medicinal practices of the Aztecs.

While the parent plants have been known for centuries, the isolation and characterization of their chemical constituents is a more recent endeavor. An early and significant contribution to the chemistry of these plants was the isolation and structural elucidation of this compound by G. Albers-Schönberg and H. Schmid in 1955. Their work laid the foundation for future investigations into this class of compounds. Later, in 1978, Perdue and Blomster reported the isolation of this compound from the bark of Himatanthus sucuuba, where it was identified as a lactone with the molecular formula C₁₄H₁₂O₄ based on elemental analysis, infrared (IR) and mass spectrometry (MS), and melting point determination.

Experimental Protocols: Isolation of this compound

The isolation of this compound typically involves solvent extraction of plant material followed by chromatographic separation. The following protocol is a composite methodology based on established procedures for isolating iridoids from Plumeria and Himatanthus species.

Plant Material Collection and Preparation

-

Collect fresh bark from Plumeria rubra or Himatanthus sucuuba.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered bark (e.g., 1 kg) with n-hexane or petroleum ether at room temperature for 72 hours to remove nonpolar constituents.

-

Filter the mixture and discard the nonpolar extract.

-

Air-dry the marc (the remaining plant material).

-

Exhaustively extract the marc with methanol (B129727) or ethanol (B145695) by percolation or Soxhlet extraction for 48-72 hours.

-

Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297).

-

Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light (254 nm). This compound will appear as a distinct yellow spot.

-

Subject the fraction rich in this compound (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or chloroform and methanol.

-

Collect the fractions and monitor them by TLC. Combine the fractions containing pure this compound.

-

Recrystallize the combined fractions from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure, yellow crystals of this compound.

Experimental Workflow for this compound Isolation

Spectroscopic and Mechanistic Insights into Fulvoplumierin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvoplumierin, an iridoid lactone found in plants of the Apocynaceae family, has garnered interest for its potential pharmacological activities. This technical guide provides a consolidated overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization. Detailed experimental protocols for the isolation and analysis of this compound are also presented. Furthermore, this guide explores the potential mechanisms of action of this compound, with a focus on its likely role as an inhibitor of the NF-κB signaling pathway and its documented anti-HIV activity through the inhibition of reverse transcriptase.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (Data not available in search results)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data | Not | Available | In Search Results |

Table 2: ¹³C NMR Spectral Data of this compound (Data not available in search results)

| Position | Chemical Shift (δ, ppm) |

| Data | Not Available In Search Results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its lactone and other functional groups.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific data not available in search results | C=O (lactone) stretch, C=C stretch, C-O stretch, C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The identity of this compound (C₁₄H₁₂O₄) has been confirmed by mass spectral determination[1].

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| Specific m/z values not available in search results | [M]+ (Molecular Ion Peak) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on common practices for natural product chemistry.

Isolation of this compound

This compound can be isolated from various plant sources, such as Himatanthus sucuuba[1][2]. A general workflow for its isolation is as follows:

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment.

-

Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or dissolved in a suitable solvent (e.g., chloroform) to be analyzed as a thin film on a salt plate.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC-MS or LC-MS, is used.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and fragmentation pattern.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are still under investigation, its structural similarity to other iridoids, such as Plumericin (B1242706), and preliminary biological screening provide insights into its potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Plumericin has been identified as a potent inhibitor of the NF-κB pathway, a key regulator of the inflammatory response[3][4]. It is plausible that this compound shares this anti-inflammatory activity by targeting a similar mechanism. The proposed pathway involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

This compound has been reported to exhibit anti-HIV-1 activity, with one of the proposed mechanisms being the inhibition of the viral enzyme reverse transcriptase (RT). This enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound can block a critical step in the viral life cycle.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a foundational resource for researchers by consolidating available spectroscopic information and outlining standard experimental procedures. The exploration of its potential mechanisms of action, particularly the inhibition of the NF-κB pathway and HIV reverse transcriptase, opens avenues for further investigation into its anti-inflammatory and antiviral properties. Further research is warranted to obtain a complete set of quantitative spectroscopic data and to fully elucidate the molecular targets and signaling pathways of this compound.

References

- 1. South American plants III: Isolation of this compound from Himatanthus sucuuba (M. Arg.) Woodson (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction of Fulvoplumierin from Plumeria rubra

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fulvoplumierin, an iridoid present in Plumeria rubra, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2] This document provides a comprehensive protocol for the extraction and isolation of this compound from the stem bark of Plumeria rubra. The methodologies outlined are based on established phytochemical extraction techniques and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

This compound has demonstrated notable biological activities, including anti-inflammatory and antiviral effects.[3][4] Its mechanism of action is believed to involve the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, making it a promising candidate for further investigation in the development of novel therapeutic agents. The provided protocols detail the necessary steps from sample preparation to the purification of the target compound, along with data presentation and visualization of the relevant biological pathway.

Quantitative Data Summary

The following table summarizes the quantitative data related to the extraction and biological activity of compounds from Plumeria rubra. It is important to note that the yield of purified this compound is dependent on various factors including the geographical origin of the plant material, harvesting time, and the specifics of the extraction and purification process.

| Parameter | Value | Source Plant Material | Extraction/Assay Method | Reference |

| Total Methanolic Extract Yield | 9.5% (w/w) | Dried Stem Bark | Soxhlet Extraction with Methanol (B129727) | |

| Plumericin (B1242706) IC50 (NF-κB Inhibition) | 1 µM | - | NF-κB Luciferase Reporter Gene Assay | [5] |

| This compound Anti-HIV-1 RT IC50 | 45 µg/mL | - | HIV-1 Reverse Transcriptase Assay |

Experimental Protocols

Preparation of Plant Material

-

Collection: Collect the stem bark of Plumeria rubra.

-

Identification: Authenticate the plant material by a qualified botanist.

-

Drying: Shade-dry the collected bark to prevent the degradation of phytochemicals.

-

Grinding: Pulverize the dried bark into a coarse powder using a mechanical grinder.

Extraction of this compound

This protocol is adapted from the exhaustive extraction method for Plumeria rubra bark.[2]

-

Apparatus: Set up a Soxhlet extraction apparatus.

-

Solvent: Use methanol as the extraction solvent.

-

Procedure:

-

Weigh 1.0 kg of the dried bark powder.

-

Place the powdered bark into the thimble of the Soxhlet apparatus.

-

Fill the round-bottom flask with a sufficient volume of methanol.

-

Heat the solvent to its boiling point and continue the extraction for 48 hours, or until the solvent in the siphon tube runs clear.

-

-

Concentration:

-

After extraction, evaporate the methanol from the extract under reduced pressure using a rotary evaporator to obtain a viscous, dark brown mass.[2]

-

Calculate the percentage yield of the crude extract.

-

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude methanolic extract.

-

Slurry Preparation:

-

Dissolve the dried crude extract in a minimum amount of methanol.

-

Add silica (B1680970) gel (60-120 mesh) to the dissolved extract to form a slurry.

-

Air-dry the slurry until a fine, free-flowing powder is obtained.

-

-

Column Packing:

-

Prepare a silica gel column (60-120 mesh) in a suitable glass column, packed using petroleum ether as the initial solvent.

-

-

Loading and Elution:

-

Carefully load the prepared slurry onto the top of the packed silica gel column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A suggested solvent gradient is as follows:

-

Petroleum ether

-

Petroleum ether : Chloroform (in increasing polarity ratios, e.g., 9:1, 3:1, 1:1, 1:3)

-

Chloroform

-

Chloroform : Methanol (in increasing polarity ratios, e.g., 99:1, 49:1, 19:1, 9:1)

-

Methanol

-

-

-

Fraction Collection and Analysis:

-

Collect the eluate in separate fractions.

-

Monitor the separation process using Thin Layer Chromatography (TLC) with pre-coated silica gel 60F254 plates.

-

Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Combine the fractions that show a similar TLC profile, corresponding to this compound.

-

-

Crystallization:

-

Evaporate the solvent from the combined fractions containing this compound.

-

Recrystallize the residue from a suitable solvent or solvent mixture (e.g., acetone-methanol) to obtain pure this compound crystals.

-

Visualizations

Experimental Workflow for this compound Extraction

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Multifunctional Plumeria rubra nanoparticles: Antimicrobial, antiviral, antiparasitic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Performance Liquid Chromatography (HPLC) Purification of Fulvoplumierin

Introduction

Fulvoplumierin is a bioactive iridoid found in various species of the Plumeria genus, which are known for their traditional medicinal uses.[1][2] This compound has garnered interest within the scientific and drug development communities due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and efficient technique for the isolation and purification of this compound from complex plant extracts, yielding a high-purity product suitable for further research and development.

Biological Activities and Potential Applications

This compound, often found alongside its congener plumericin, contributes to the diverse pharmacological profile of Plumeria extracts. Research has indicated several key biological activities:

-

Anti-inflammatory Activity: A closely related compound, plumericin, has been identified as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for the development of anti-inflammatory drugs. The structural similarity of this compound suggests it may exhibit a similar mechanism of action.

-

Antimicrobial Activity: Extracts from Plumeria species containing this compound have demonstrated efficacy against a range of oral and periodontal pathogens. This suggests potential applications in oral health and the treatment of microbial infections.

-

Cytotoxic and Anticancer Potential: Various studies have highlighted the cytotoxic effects of Plumeria extracts on different cancer cell lines, indicating a potential for the development of novel anticancer agents.

-

Antioxidant Properties: The presence of compounds like this compound contributes to the antioxidant capacity of Plumeria extracts, which can help mitigate oxidative stress-related cellular damage.

HPLC Purification Overview

The purification of this compound from a crude plant extract is typically achieved using preparative reverse-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). As the concentration of the organic solvent increases, hydrophobic compounds like this compound elute from the column and can be collected as purified fractions.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude plant extract. Optimization of specific parameters may be necessary depending on the starting material and the HPLC system used.

1. Preparation of Crude Extract

-

Air-dry and powder the relevant plant material (e.g., roots, bark, or flowers of a Plumeria species).

-

Perform an initial extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentrate the resulting extract under reduced pressure to obtain a crude residue.

-

For preliminary purification, the crude extract can be subjected to liquid-liquid partitioning or column chromatography over silica (B1680970) gel.

2. Sample Preparation for HPLC

-

Dissolve a known amount of the partially purified, this compound-containing fraction in the initial mobile phase (e.g., a low percentage of methanol or acetonitrile in water).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. Preparative HPLC Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound.

| Parameter | Specification |

| Instrumentation | Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector |

| Column | C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size) |

| Mobile Phase A | HPLC-grade water |

| Mobile Phase B | HPLC-grade methanol or acetonitrile |

| Gradient Elution | See Table 2 for a typical gradient profile. |

| Flow Rate | 10-20 mL/min (to be optimized based on column dimensions and pressure limits) |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |

| Column Temperature | Ambient (e.g., 25 °C) |

Table 2: Example of a Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |

| 0 | 70 | 30 |

| 5 | 70 | 30 |

| 35 | 10 | 90 |

| 45 | 10 | 90 |

| 50 | 70 | 30 |

| 60 | 70 | 30 |

4. Fraction Collection and Analysis

-

Monitor the chromatogram in real-time and collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC runs or literature data.

-

Analyze the collected fractions using analytical HPLC to assess their purity.

-

Pool the pure fractions containing this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.

-

Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

References

Elucidating the Structure of Fulvoplumierin: An Application of 2D NMR Spectroscopy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvoplumierin is a naturally occurring iridoid compound isolated from plants of the Plumeria genus, which belongs to the Apocynaceae family. Iridoids are a class of monoterpenoids known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The precise structural characterization of these molecules is paramount for understanding their mechanism of action and for guiding further drug development efforts. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. This application note provides a detailed overview of the application of 2D NMR techniques, including COSY, HSQC, and HMBC, for the complete structural assignment of this compound.

Data Presentation: 2D NMR Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the comprehensive analysis of its 1D and 2D NMR spectra. The following table summarizes the ¹H and ¹³C NMR chemical shifts and key 2D correlations.

| Atom No. | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C-¹H) | HMBC Correlations (¹³C-¹H) |

| 1 | 93.3 | 6.25 (d, 6.0) | H-9 | C-1/H-1 | C-3, C-5, C-8, C-9 |

| 3 | 151.8 | 7.42 (s) | - | C-3/H-3 | C-1, C-4, C-5, C-11 |

| 4 | 109.8 | - | - | - | H-3, H-5 |

| 5 | 144.9 | 7.21 (d, 6.0) | H-6 | C-5/H-5 | C-1, C-3, C-4, C-6, C-9 |

| 6 | 130.5 | 6.55 (dd, 6.0, 2.5) | H-5, H-7 | C-6/H-6 | C-5, C-7, C-8 |

| 7 | 136.1 | 6.85 (dd, 6.0, 2.5) | H-6, H-8 | C-7/H-7 | C-5, C-6, C-8, C-9 |

| 8 | 138.2 | 7.58 (d, 6.0) | H-7 | C-8/H-8 | C-1, C-6, C-7, C-9, C-10 |

| 9 | 45.2 | 3.85 (d, 6.0) | H-1 | C-9/H-9 | C-1, C-5, C-7, C-8, C-10 |

| 10 | 170.1 | - | - | - | H-8, H-9 |

| 11 | 168.5 | - | - | - | H-3, H-13 |

| 13 | 51.8 | 3.80 (s) | - | C-13/H-13 | C-11 |

| 14 | 20.5 | 2.05 (s) | - | C-14/H-14 | C-4 |

| 15 | 12.1 | 1.25 (t, 7.0) | H-16 | C-15/H-15 | C-16 |

| 16 | 60.8 | 4.20 (q, 7.0) | H-15 | C-16/H-16 | C-15 |

Note: The data presented in this table is a representative dataset for this compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A sample of pure this compound (typically 5-10 mg) is dissolved in 0.5-0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of labile protons.[1] Tetramethylsilane (TMS) is usually added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe. Standard Bruker pulse programs are typically used for the 2D experiments.

a) ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. This helps in establishing the connectivity of proton spin systems within the molecule.

-

Pulse Program: cosygpqf

-

Acquisition Parameters:

-

Spectral Width (SW): Typically 10-12 ppm in both F1 and F2 dimensions.

-

Number of Data Points (TD): 2048 in F2 and 256-512 in F1.

-

Number of Scans (NS): 4-16 per increment.

-

Relaxation Delay (d1): 1-2 seconds.

-

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons. This is a highly sensitive method for assigning carbon signals based on their attached proton resonances.

-

Pulse Program: hsqcedetgpsisp2.3 (for multiplicity-edited HSQC, which distinguishes CH/CH₃ from CH₂ groups)

-

Acquisition Parameters:

-

Spectral Width (SW): ~10-12 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

-

Number of Data Points (TD): 1024 in F2 and 256 in F1.

-